2-Bromo-4-morpholinobenzonitrile
Description
2-Bromo-4-morpholinobenzonitrile is a benzonitrile derivative featuring a bromine atom at the 2-position and a morpholine ring at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the combination of electron-withdrawing (bromo, nitrile) and electron-donating (morpholino) groups, which modulate electronic properties and reactivity.
Properties
CAS No. |
1129540-63-1 |
|---|---|
Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-4-morpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-11-7-10(2-1-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
MPYSPMNYPHRBFY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2)C#N)Br |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomer: 4-Bromo-2-(morpholin-4-yl)benzonitrile
Key Differences :
- Substituent Positions : Bromine at position 4 and morpholine at position 2 (vs. bromine at 2 and morpholine at 4 in the target compound).
- Physical Properties: Solubility: Slightly soluble in chloroform and methanol . Stability: Hygroscopic; requires storage at -20°C under inert atmosphere .
Methyl-Substituted Analog: 2-Bromo-4-methylbenzonitrile
Key Differences :
- Substituents : Methyl group at position 4 instead of morpholine.
- Physical Properties: Purity: Commercial samples are available at unspecified purity .
- Electronic Effects: The non-polar methyl group reduces polarity compared to the morpholine ring, likely decreasing solubility in polar solvents.
Amino-Chloro-Methoxy Derivative: 2-Amino-4-chloro-5-methoxybenzonitrile
Key Differences :
- Substituents: Amino (NH₂) at position 2, chloro (Cl) at 4, and methoxy (OMe) at 5.
- Physical Properties :
- Reactivity: The amino group enhances nucleophilic reactivity, making this compound more suited for substitution reactions compared to bromo-morpholino derivatives.
Epoxide-Containing Analog: (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile
Key Differences :
- Substituents : Oxirane (epoxide) group at position 2.
- Reactivity : The strained epoxide ring enables ring-opening reactions, a feature absent in morpholine-substituted analogs .
Comparative Data Table
Research Findings and Implications
Positional Isomerism : The substitution pattern significantly impacts solubility and stability. For example, the hygroscopic nature of 4-bromo-2-(morpholin-4-yl)benzonitrile suggests that the morpholine group’s position may influence moisture sensitivity .
Electronic Effects : Morpholine’s electron-donating nature contrasts with methyl’s inductive effect, altering the aromatic ring’s electron density. This difference could affect reactivity in Suzuki-Miyaura couplings or Ullmann reactions.
Biological Relevance: Amino and morpholino groups are common in drug design (e.g., kinase inhibitors). The target compound’s bromo group may serve as a handle for further functionalization .
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